molecular formula C13H22N4O3S B4725819 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4725819
M. Wt: 314.41 g/mol
InChI Key: HAPIRICUOXBGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as EMP, is a chemical compound that has been extensively studied for its potential use in scientific research. EMP belongs to the class of drugs known as piperidinecarboxamide derivatives, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of EMP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by EMP may explain its anti-inflammatory and analgesic properties. EMP has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
EMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, EMP has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

EMP has several advantages for use in lab experiments. It is a well-characterized compound that is commercially available, and its synthesis method has been optimized to yield high purity and high yield. EMP has also been extensively studied for its biological activities, making it a valuable tool for research. However, EMP has some limitations for use in lab experiments. It is a relatively complex compound that may require specialized equipment and expertise for its synthesis and analysis. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on EMP. One direction is to further investigate its mechanism of action and its potential use in the development of new anti-inflammatory, analgesic, and anti-cancer drugs. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, there is a need for further studies on the safety and toxicity of EMP, particularly in long-term use.

Scientific Research Applications

EMP has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. EMP has been used in studies on the role of inflammation in the development of cancer, as well as in the development of new anti-cancer drugs. EMP has also been used in studies on the mechanisms of pain and the development of new analgesic drugs.

properties

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-4-17-10(2)12(9-14-17)15-13(18)11-5-7-16(8-6-11)21(3,19)20/h9,11H,4-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPIRICUOXBGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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